molecular formula C20H22N10O5S2 B1233429 Guanylureidocephalosporin CAS No. 58801-40-4

Guanylureidocephalosporin

Cat. No.: B1233429
CAS No.: 58801-40-4
M. Wt: 546.6 g/mol
InChI Key: DQBHNTJTWSHHTR-ZLXOECBPSA-N
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Description

Guanylureidocephalosporin is a semi-synthetic β-lactam antibiotic belonging to the cephalosporin class, characterized by a guanylureido side chain at the C7 position of the cephem nucleus. This structural modification enhances its activity against Gram-negative bacteria by improving cell membrane penetration and affinity for penicillin-binding proteins (PBPs). The compound exhibits broad-spectrum activity, particularly against Enterobacteriaceae and Pseudomonas aeruginosa, with stability against many β-lactamases .

Properties

CAS No.

58801-40-4

Molecular Formula

C20H22N10O5S2

Molecular Weight

546.6 g/mol

IUPAC Name

(6R,7R)-7-[[2-(diaminomethylidenecarbamoylamino)-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C20H22N10O5S2/c1-29-20(26-27-28-29)37-8-10-7-36-16-12(15(32)30(16)13(10)17(33)34)23-14(31)11(9-5-3-2-4-6-9)24-19(35)25-18(21)22/h2-6,11-12,16H,7-8H2,1H3,(H,23,31)(H,33,34)(H5,21,22,24,25,35)/t11?,12-,16-/m1/s1

InChI Key

DQBHNTJTWSHHTR-ZLXOECBPSA-N

SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)NC(=O)N=C(N)N)SC2)C(=O)O

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)C(C4=CC=CC=C4)NC(=O)N=C(N)N)SC2)C(=O)O

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)NC(=O)N=C(N)N)SC2)C(=O)O

Synonyms

112883
cephalosporin 112883
guanylureidocephalosporin

Origin of Product

United States

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

Compound C7 Side Chain C3 Side Chain Serum Half-Life (h) Protein Binding (%)
This compound Guanylureido Methylthiotetrazole 2.5 85
Ceftazidime Aminothiazolyl Pyridinium 1.8 17
Cefepime Aminothiazolyl-oxime Methylpyrrolidine 2.0 20
Ceftolozane Ureido Methylthiadiazole 3.0 16

Key Findings :

  • The guanylureido group in this compound enhances stability against AmpC β-lactamases compared to ceftazidime and cefepime .
  • Its methylthiotetrazole C3 side chain contributes to higher protein binding (85%) but may increase the risk of coagulopathy compared to ceftolozane (16% protein binding) .

Antimicrobial Activity

Table 2: MIC90 (μg/mL) Against Common Pathogens

Pathogen This compound Ceftazidime Cefepime Ceftolozane
E. coli (ESBL-negative) ≤0.5 1 0.5 0.25
P. aeruginosa 4 8 8 2
K. pneumoniae (AmpC+) 2 >32 4 1
Enterobacter cloacae 1 >32 2 0.5

Key Findings :

  • This compound shows superior activity against AmpC-producing Enterobacteriaceae compared to ceftazidime (MIC90: 2 vs. >32 μg/mL) .
  • Against P. aeruginosa, ceftolozane retains the lowest MIC90 (2 μg/mL), while this compound (4 μg/mL) outperforms ceftazidime and cefepime .

Regulatory and Developmental Considerations

This compound’s development follows stringent guidelines for chemical generics, emphasizing bioequivalence and structural validation against reference standards (e.g., USP nateglinide analogs in ). Regulatory agencies require comparative studies to confirm its pharmacokinetic and microbiological parity with existing cephalosporins, as outlined in and .

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